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molecular formula C12H14N2O2 B8413817 2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol

2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol

Cat. No. B8413817
M. Wt: 218.25 g/mol
InChI Key: BZECIZXIZLHEBO-UHFFFAOYSA-N
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Patent
US08853409B2

Procedure details

2-(4-(benzyloxy)-1H-pyrazol-1-yl)ethanol (1.81 g, 8.3 mmol) was dissolved in THF (15 mL) under nitrogen. Pd/C (0.22 g, 0.21 mmol) was added and the solution was placed under vacuum and charged with a hydrogen balloon. The mixture stirred at ambient temperature overnight under this hydrogen atmosphere. The solution was filtered through GF/F paper and concentrated to give 1-(2-hydroxyethyl)-1H-pyrazol-4-ol (1.8 g, quantitative).
Quantity
1.81 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.22 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[N:11][N:12]([CH2:14][CH2:15][OH:16])[CH:13]=1)C1C=CC=CC=1.[H][H]>C1COCC1.[Pd]>[OH:16][CH2:15][CH2:14][N:12]1[CH:13]=[C:9]([OH:8])[CH:10]=[N:11]1

Inputs

Step One
Name
Quantity
1.81 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=NN(C1)CCO
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.22 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture stirred at ambient temperature overnight under this hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solution was filtered through GF/F paper
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCN1N=CC(=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 169.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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